molecular formula C20H28O6 B1195318 Resiniferonol CAS No. 57444-60-7

Resiniferonol

Cat. No.: B1195318
CAS No.: 57444-60-7
M. Wt: 364.4 g/mol
InChI Key: XJOIANWCBZYENR-IXUTXISSSA-N
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Description

Resiniferonol is a daphnane-type diterpene alcohol that serves as the core structure for several bioactive esters, including simplexin (SIM), resiniferatoxin (RTX), and excoecaria factor O1 . It is characterized by a tricyclic diterpene skeleton with a 9,13,14-orthoester functional group, which is critical for its biological activity . This compound derivatives are primarily isolated from plants in the Euphorbiaceae and Thymelaeaceae families, such as Euphorbia resinifera and Excoecaria oppositifolia .

Properties

CAS No.

57444-60-7

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(3aR,6aS,7R,8R,10R,10aR,10bS)-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-prop-1-en-2-yl-4,6a,7,9,10,10b-hexahydrobenzo[e]azulen-3-one

InChI

InChI=1S/C20H28O6/c1-10(2)18(24)7-12(4)20(26)14(17(18)23)6-13(9-21)8-19(25)15(20)5-11(3)16(19)22/h5-6,12,14-15,17,21,23-26H,1,7-9H2,2-4H3/t12-,14+,15-,17-,18-,19-,20-/m1/s1

InChI Key

XJOIANWCBZYENR-IXUTXISSSA-N

SMILES

CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O

Isomeric SMILES

C[C@@H]1C[C@]([C@@H]([C@H]2[C@]1([C@@H]3C=C(C(=O)[C@]3(CC(=C2)CO)O)C)O)O)(C(=C)C)O

Canonical SMILES

CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O

Synonyms

resiniferonol

Origin of Product

United States

Comparison with Similar Compounds

Simplexin (SIM)

  • Structural Similarities: SIM is a 20-ester of resiniferonol with a 5β-hydroxy-6α,7α-epoxide group and a 9,13,14-orthoester .
  • Biological Activity: Skin Irritancy: SIM exhibits high irritant activity, with an irritant dose (ID₅₀) of 0.3 nmole/ear in mice . Key Difference: SIM’s 13-cis-allyl group is absent in its hydrogenated derivative, 15,16-dihydrosimplexin (DHS), leading to reduced bioactivity .

15,16-Dihydrosimplexin (DHS)

  • Structural Modifications : DHS is synthesized via catalytic hydrogenation of excoecaria factor O1, resulting in saturation of the 15,16-double bond and loss of the 13-cis-allyl group .
  • Biological Activity :
    • Skin Irritancy : DHS has 10-fold lower irritant potency (ID₅₀ = 3.0 nmole/ear) compared to SIM .
    • Tumor Promotion : DHS shows rtpp₂₄ = ++ and t₅₀ = 9.2 weeks at 20 nmole/dose, indicating weaker tumor-promoting activity than SIM but stronger than phorbol esters like TPA .

Phorbol Esters (e.g., TPA)

  • Structural Comparison: Phorbol shares a tricyclic diterpene core with this compound but lacks the 9,13,14-orthoester group. Instead, it has hydroxyl and ester groups at positions 12 and 13 .
  • Biological Activity: Mechanism: Phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) activate PKC isoforms directly, unlike this compound derivatives, which require TRPV1 for some effects . Tumor Promotion: TPA (5 nmole/dose) has rtpp₂₄ = ++++ and t₅₀ = 15.8 weeks, making it more potent than DHS but less selective .

Daphnetoxin

  • Source : Isolated from Daphne mezereum .
  • Activity : Shares similar irritant and tumor-promoting profiles with DHS (ID₅₀ = 3.0 nmole/ear; rtpp₂₄ = ++), suggesting conserved structure-activity relationships among daphnane diterpenes .

Functional Comparison with Pharmacologically Related Compounds

Resiniferatoxin (RTX)

  • Structural Basis: RTX is a 20-homovanillate ester of this compound 9,13,14-orthophenylacetate .
  • Bioactivity :
    • TRPV1 Agonism : RTX binds TRPV1 with picomolar affinity (Ki = 38.5 pM), 1000-fold more potent than capsaicin .
    • Therapeutic Use : RTX is used clinically for neuropathic pain due to its ability to desensitize TRPV1-expressing neurons .

Phorbol 12,13-Didecanoate 20-Homovanillate (PDDHV)

  • Structural Hybrid : Combines phorbol’s diterpene core with RTX’s vanillyl group .
  • Activity: PDDHV exhibits capsaicin-like selectivity for TRPV1 (EC₅₀ = 1.41 µM) but lacks the tumor-promoting potency of TPA or this compound derivatives .

Key Research Findings and Data Tables

Table 1. Tumor-Promoting Activities of this compound Derivatives vs. Phorbol Esters

Compound Dose (nmole) rtpp₂₄ t₅₀ (weeks) Irritant Activity (ID₅₀, nmole/ear)
SIM 20 +++ 11.5 0.3
DHS 20 ++ 9.2 3.0
TPA 5 ++++ 15.8 0.1
Daphnetoxin 20 ++ 10.1 3.0

Data compiled from

Table 2. Receptor Binding Affinities of Vanilloid Compounds

Compound TRPV1 Binding (Ki) Calcium Uptake (EC₅₀)
RTX 38.5 pM 0.94 nM
This compound 20-Homovanillate 25.7 nM 26.5 nM
Capsaicin 4.93 µM 340 nM
PDDHV 7.98 µM 1.41 µM

Data from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resiniferonol
Reactant of Route 2
Resiniferonol

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